molecular formula C16H14N2O3 B258758 Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone

Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone

Cat. No. B258758
M. Wt: 282.29 g/mol
InChI Key: OYHLRCNIXSRGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is a benzimidazole derivative, which is a class of organic compounds that have been extensively studied for their diverse biological activities. Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.

Scientific Research Applications

Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has shown promising applications in various scientific research areas. It has been studied for its potential anticancer activity and has shown significant inhibition of cancer cell growth in vitro. The compound has also been investigated for its anti-inflammatory activity and has shown to reduce inflammation in animal models. Additionally, Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been studied for its potential as an antimicrobial agent and has shown to inhibit the growth of various bacterial strains.

Mechanism of Action

The mechanism of action of Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for anticancer agents.
Biochemical and Physiological Effects
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. Additionally, the compound has shown promising results in various scientific research areas, indicating its potential as a research tool. However, the compound has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the research on Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone. One potential direction is to investigate the compound's potential as an anticancer agent in vivo. Additionally, the compound's mechanism of action could be further elucidated to better understand its effects on cancer cells and inflammation. Another direction is to investigate the compound's potential as an antimicrobial agent, particularly in the context of multidrug-resistant bacterial strains. Finally, the compound's potential as a research tool could be further explored, particularly in the context of drug discovery and development.
Conclusion
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone is a promising compound that has shown potential applications in various scientific research areas. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone could lead to the development of new therapies for cancer, inflammation, and infectious diseases.

Synthesis Methods

Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been synthesized using various methods, including the condensation reaction of 2,4-dimethoxybenzaldehyde and o-phenylenediamine in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 2,4-dimethoxybenzaldehyde and o-phenylenediamine with the aid of a catalyst, such as p-toluenesulfonic acid. The yield of the compound varies depending on the reaction conditions, and purification is necessary to obtain a pure compound.

properties

Product Name

Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C16H14N2O3/c1-20-11-7-8-12(15(9-11)21-2)16(19)18-10-17-13-5-3-4-6-14(13)18/h3-10H,1-2H3

InChI Key

OYHLRCNIXSRGMF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.